N'-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride
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Overview
Description
N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a methyl group, as well as a benzohydrazide moiety with a methoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrimidine ring through substitution reactions using suitable reagents.
Formation of Benzohydrazide Moiety: The benzohydrazide moiety is synthesized by reacting 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzohydrazide moiety in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride can be compared with other similar compounds to highlight its uniqueness:
N’-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride: Differing in the substitution pattern on the benzohydrazide moiety, which may affect its reactivity and biological activity.
N’-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride:
N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride: Contains a pivaloyl group, which may influence its stability and reactivity.
These comparisons help in understanding the distinct features and potential advantages of N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride in various applications.
Properties
IUPAC Name |
N'-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2.ClH/c1-8-7-11(14)16-13(15-8)18-17-12(19)9-3-5-10(20-2)6-4-9;/h3-7H,1-2H3,(H,17,19)(H3,14,15,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXKSJPJMDKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CC=C(C=C2)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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